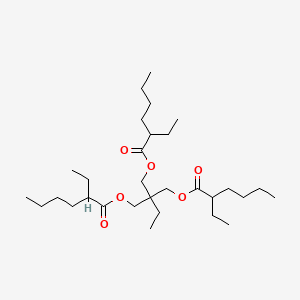

Trimethylolpropane triethylhexanoate

Description

Properties

IUPAC Name |

2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOJEEZYYXGPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(CC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021948 | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26086-33-9 | |

| Record name | 1,1′-[2-Ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B952ZGW1IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Trimethylolpropane Triethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) triethylhexanoate is a triester valued for its properties as an emollient and skin-conditioning agent.[1] This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for its preparation via direct esterification are presented, alongside methodologies for its structural and purity analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). This document aims to serve as a practical resource for professionals in the fields of chemistry and cosmetic science.

Introduction

Trimethylolpropane triethylhexanoate, with the IUPAC name 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate, is a synthetic ester recognized for its utility in various industrial applications, particularly in the cosmetics and personal care sector where it functions as a thickener and emollient.[1] Its molecular structure, derived from the esterification of trimethylolpropane with 2-ethylhexanoic acid, imparts desirable characteristics such as a pleasant, non-oily feel and excellent oxidative stability. This guide details the synthesis and characterization of this compound, providing researchers with the necessary protocols to produce and verify its quality.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the triester product.

Reaction Pathway

The overall reaction involves the condensation of one mole of trimethylolpropane with three moles of 2-ethylhexanoic acid to yield one mole of this compound and three moles of water.

Caption: Synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol is adapted from general esterification procedures for similar polyol esters.[2][3]

Materials:

-

Trimethylolpropane (TMP)

-

2-Ethylhexanoic acid

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalyst)

-

Toluene (B28343) (as an azeotropic agent)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dean-Stark apparatus

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add trimethylolpropane and 2-ethylhexanoic acid in a 1:3.3 molar ratio (a slight excess of the acid is used to drive the reaction to completion).

-

Solvent and Catalyst Addition: Add toluene to the flask to act as an azeotropic agent for water removal. The amount of toluene should be sufficient to facilitate efficient reflux. Add the acid catalyst (e.g., 1-2% by weight of the reactants).

-

Esterification Reaction: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[2] The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene and any unreacted 2-ethylhexanoic acid using a rotary evaporator under reduced pressure. The final product should be a clear, viscous liquid.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band from the starting material (trimethylolpropane) and the appearance of a strong C=O stretching band are key indicators of successful esterification.

Experimental Protocol:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkyl groups) |

| ~1740 | C=O stretching (ester carbonyl group) |

| ~1460, 1380 | C-H bending (alkyl groups) |

| ~1250-1000 | C-O stretching (ester linkage) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized ester.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (based on the structure):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | s | 6H | -CH₂- protons of the trimethylolpropane backbone attached to the ester oxygen |

| ~2.2 | m | 3H | -CH- proton of the 2-ethylhexanoyl group |

| ~1.6-1.2 | m | 24H | -CH₂- protons of the ethyl and hexanoyl chains |

| ~0.9 | t | 18H | -CH₃ protons of the ethyl and hexanoyl chains |

Expected ¹³C NMR Data (based on the structure):

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester carbonyl carbon) |

| ~60-70 | -CH₂-O- (esterified methylene (B1212753) carbons of the trimethylolpropane backbone) |

| ~45 | Quaternary carbon of the trimethylolpropane backbone |

| ~40-10 | Alkyl carbons of the 2-ethylhexanoyl groups |

Gas Chromatography (GC)

GC is employed to assess the purity of the synthesized this compound and to quantify any residual starting materials or by-products.

Experimental Protocol:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the high-boiling ester.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate or hexane).

-

GC Conditions:

-

Injector Temperature: 280-300°C

-

Detector Temperature: 300-320°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min).

-

Carrier Gas: Helium or Nitrogen.

-

The purity of the product is determined by the relative peak area of the main component in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined the synthesis of this compound via direct esterification and detailed the primary analytical methods for its characterization. The provided protocols for FT-IR, NMR, and GC analysis are essential for confirming the structure and assessing the purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile ester.

References

Physicochemical Properties of Trimethylolpropane Triethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Computed Properties

The properties of Trimethylolpropane (B17298) Triethylhexanoate are summarized below. Data has been aggregated from various chemical databases and supplier technical data sheets.

| Property Category | Parameter | Value | Reference(s) |

| Identifiers | Chemical Name | 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | [4] |

| INCI Name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | [5] | |

| CAS Number | 26086-33-9 | [6] | |

| EC Number | 607-859-6 | [6] | |

| Molecular Properties | Molecular Formula | C₃₀H₅₆O₆ | [6] |

| Molecular Weight | 512.77 g/mol | [6] | |

| Exact Mass | 512.40768950 Da | [4] | |

| Physical Properties | Appearance | Colorless to light yellow liquid | |

| Density | 0.942 - 0.943 g/cm³ (@ 26 °C) | [6] | |

| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [6] | |

| Viscosity | ~50 mPa·s (@ 25 °C) | [2] | |

| Computed Properties | XLogP3-AA | 9.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] | |

| Hydrogen Bond Acceptor Count | 6 | [4] | |

| Rotatable Bond Count | 25 | [6] | |

| Complexity | 523 | [6] |

Synthesis and Chemical Logic

This compound is synthesized via a direct esterification reaction. The process involves reacting the triol, Trimethylolpropane (TMP), with three molar equivalents of 2-Ethylhexanoic Acid. This reaction is typically catalyzed by an acid, such as sulfuric or p-toluenesulfonic acid, or a metal oxide catalyst like stannous oxide, and is driven to completion by the removal of water.[7][8]

The resulting triester is a sterically hindered molecule, which contributes to its excellent thermal and oxidative stability, making it a suitable base oil for synthetic lubricants.[9] Its branched aliphatic chains are responsible for its liquid state at room temperature and its desirable emollient properties.

Experimental Protocols for Physicochemical Characterization

While specific protocols from manufacturers are proprietary, the characterization of a substance like TMPTEH follows standardized international methods. A general workflow is outlined below.

Purity and Structural Analysis

-

Gas Chromatography (GC): Purity is typically determined using GC coupled with a Flame Ionization Detector (FID). The sample is vaporized and passed through a capillary column. The retention time and peak area percentage are used to quantify the main component and identify any impurities, such as residual starting materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The sample is analyzed to confirm functional groups. For TMPTEH, a strong characteristic ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹. The absence of a broad hydroxyl (-OH) peak (from the starting TMP) around 3300 cm⁻¹ indicates a complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the ester linkages and the structure of the alkyl chains.

Physical Property Determination

-

Density: Measured using a digital density meter or a specific gravity bottle (pycnometer) at a controlled temperature (e.g., 25°C). The method is based on Archimedes' principle or by determining the mass of a known volume.

-

Kinematic Viscosity: Determined using a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled bath, following standards like ASTM D445. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated.

-

Flash Point: The Cleveland Open Cup (COC) method (e.g., ASTM D92) is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

-

Pour Point: This test (e.g., ASTM D97) is crucial for lubricant applications and indicates the lowest temperature at which the oil will still flow. The sample is cooled at a specified rate and examined at intervals for flow characteristics.[10]

Lipophilicity

-

LogP (Octanol-Water Partition Coefficient): The high XLogP3 value indicates strong lipophilicity (oil-solubility). While it can be estimated computationally, it can also be determined experimentally using methods like the shake-flask method or more commonly by reverse-phase High-Performance Liquid Chromatography (HPLC) and correlating the retention time with standards of known LogP values.

References

- 1. ewg.org [ewg.org]

- 2. This compound|Research Grade [benchchem.com]

- 3. This compound | KAK TTO|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 4. This compound | C30H56O6 | CID 14366844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (with Product List) [incidecoder.com]

- 6. lookchem.com [lookchem.com]

- 7. CN101445453B - Method for synthesizing trimethylolpropane tricaprylate - Google Patents [patents.google.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. nbinno.com [nbinno.com]

- 10. US11292978B2 - Low pour point trimethylolpropane esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure Analysis of Trimethylolpropane Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of trimethylolpropane (B17298) triethylhexanoate (TMPTE), a triester valued for its applications as an emollient and skin-conditioning agent.[1] This document outlines the synthesis, purification, and detailed analytical characterization of TMPTE. It includes extensive data presentation in tabular format, detailed experimental protocols for key analytical techniques, and visualizations of the synthetic pathway and analytical workflow to facilitate a deeper understanding of its chemical properties and structural confirmation.

Introduction

Trimethylolpropane triethylhexanoate (CAS No: 26086-33-9) is the triester formed from the reaction of trimethylolpropane with three equivalents of 2-ethylhexanoic acid.[1] Its molecular structure, characterized by a central quaternary carbon and three long, branched ester chains, imparts desirable properties such as high thermal and oxidative stability, low volatility, and excellent lubricity. These characteristics make it a valuable component in the formulation of cosmetics and personal care products. A thorough understanding of its molecular structure is paramount for quality control, formulation optimization, and safety assessment. This guide details the necessary procedures for its synthesis and rigorous structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₆O₆ | [2] |

| Molecular Weight | 512.77 g/mol | [2] |

| IUPAC Name | 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | [3] |

| CAS Number | 26086-33-9 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [2] |

| Density | 0.942 - 0.943 g/cm³ at 26 °C | [2] |

| LogP | 7.66 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 25 | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of trimethylolpropane with 2-ethylhexanoic acid, typically in the presence of an acid catalyst. The reaction scheme is depicted below.

Experimental Protocol: Synthesis and Purification

Materials:

-

Trimethylolpropane (1.0 mol)

-

2-Ethylhexanoic acid (3.3 mol, 10% excess)

-

Sulfuric acid (0.05 mol, catalyst)

-

Toluene (B28343) (as azeotropic solvent)

-

5% (w/v) Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe.

-

Trimethylolpropane (134.17 g, 1.0 mol), 2-ethylhexanoic acid (475.8 g, 3.3 mol), and toluene (500 mL) are added to the flask.

-

The mixture is stirred and heated to 80°C to ensure complete dissolution of the reactants.

-

Concentrated sulfuric acid (4.9 g, 0.05 mol) is carefully added to the reaction mixture.

-

The temperature is raised to reflux (approximately 110-120°C), and water is removed azeotropically via the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when approximately 54 mL of water has been collected.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with 5% sodium bicarbonate solution (3 x 200 mL) and brine (2 x 200 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is then purified by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.

Molecular Structure Analysis

A multi-technique approach is employed for the comprehensive structural analysis and confirmation of the synthesized this compound. The logical workflow for this analysis is presented below.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Trimethylolpropane Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of trimethylolpropane (B17298) triethylhexanoate. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its expected behavior based on the chemistry of polyol esters and data from structurally similar compounds. It further details the standard methodologies for its analysis.

Introduction to Trimethylolpropane Triethylhexanoate

This compound is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid. It belongs to the class of synthetic esters known for their excellent thermal and oxidative stability, lubricity, and biodegradability. These properties make it a valuable component in various applications, including high-performance lubricants, plasticizers, and as an emollient in cosmetic formulations. Understanding its thermal stability and degradation profile is critical for ensuring its safe and effective use, particularly in applications involving elevated temperatures.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃₀H₅₆O₆ |

| Molecular Weight | 512.77 g/mol |

| CAS Number | 26086-33-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 300 °C |

| Flash Point | > 200 °C |

| Density | ~0.95 g/cm³ at 20°C |

Thermal Stability and Degradation Profile

The thermal stability of an ester is largely determined by the strength of its chemical bonds and the presence of any catalytic species. For polyol esters like this compound, the absence of β-hydrogens in the alcohol moiety contributes to their enhanced thermal stability compared to many other ester types.

Expected Thermal Degradation Mechanisms

In an inert atmosphere, the primary degradation pathway for esters is typically initiated by ester pyrolysis, which can proceed through several mechanisms, including β-elimination. However, due to the neopentyl structure of the trimethylolpropane core, β-elimination is sterically hindered. Therefore, the main thermal degradation pathways are expected to be:

-

Ester Bond Scission: Homolytic or heterolytic cleavage of the C-O bond in the ester linkage, leading to the formation of carboxylic acids (2-ethylhexanoic acid) and other smaller molecules.

-

Intramolecular Rearrangements: At higher temperatures, intramolecular reactions can lead to the formation of various unsaturated compounds and smaller esters.

In the presence of oxygen (oxidative degradation), the degradation process is more complex and typically occurs at lower temperatures. The mechanism involves free radical chain reactions, leading to the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. This oxidative process often leads to an increase in viscosity and the formation of sludge and deposits.

Caption: Predicted Thermal Degradation Pathways.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the percentage of non-volatile residue.

Experimental Workflow:

"spectroscopic analysis of trimethylolpropane triethylhexanoate (FTIR, NMR)"

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethylolpropane (B17298) Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane triethylhexanoate is a versatile emollient and skin-conditioning agent used in various cosmetic and pharmaceutical formulations. Its chemical structure and purity are critical for its performance and safety. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, specifically focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical principles, presents expected spectral data in tabular format, and provides detailed experimental protocols for each analytical method.

Introduction

This compound is a complex triester formed from the reaction of trimethylolpropane with 2-ethylhexanoic acid. Its structure, CH₃CH₂C(CH₂OC(=O)CH(CH₂CH₃)CH₂CH₂CH₂CH₃)₃, gives it unique properties as a non-occlusive emollient with excellent spreadability and a pleasant skin feel. Accurate structural elucidation and purity assessment are paramount to ensure product quality and consistency. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

Spectral Interpretation

The FTIR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester. The most prominent peaks include:

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups.

-

C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic peak for the ester carbonyl group.[1] Its intensity is due to the large change in dipole moment during the vibration.

-

C-O Stretching: Strong bands in the 1300-1100 cm⁻¹ region correspond to the stretching vibrations of the C-O single bonds of the ester functional group.

Quantitative FTIR Data

The expected vibrational frequencies and their assignments for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2960-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic -CH₃, -CH₂- |

| 1740 ± 5 | Very Strong | C=O Stretch | Ester Carbonyl |

| 1465-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1380-1370 | Medium | C-H Bend (Umbrella) | -CH₃ |

| 1250-1100 | Strong | C-O Stretch | Ester |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This method is ideal for analyzing liquid samples like this compound.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal.[2] This measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.[2]

-

Sample Application: Place a few drops of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

-

Sample Measurement: Secure the pressure clamp to ensure good contact between the sample and the crystal. Initiate the sample scan. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[2]

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol), then allow it to dry completely.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation. It provides information on the chemical environment of individual nuclei (¹H and ¹³C), their connectivity, and relative abundance.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into signals from the trimethylolpropane core and the three 2-ethylhexanoate (B8288628) side chains.

Quantitative ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.0 | s | 6H | -C(H ₂)-O-C=O (TMP Core) |

| ~2.2 | m | 3H | -C(=O)-CH (CH₂CH₃)- |

| ~1.5 | m | 12H | -CH₂-CH ₂(CH₂CH₃)- and -CH-CH ₂-CH₃ (Side Chain) |

| ~1.3 | m | 12H | -CH ₂-CH₂-CH₃ (Side Chain) |

| ~0.9 | m | 27H | -CH ₃ (TMP Core and Side Chains) |

Note: Multiplicity abbreviations: s = singlet, m = multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The use of broadband proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single line.

Quantitative ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~174 | C =O (Ester Carbonyl) |

| ~65 | -C H₂-O-C=O (TMP Core) |

| ~45 | -C(=O)-C H(CH₂CH₃)- |

| ~41 | -C -(CH₂O)₃(CH₂CH₃) (TMP Core Quaternary) |

| ~30-32 | -C H₂-CH₂-CH₃ (Side Chain) |

| ~25-29 | -CH-C H₂-CH₃ and C H₂(CH₂CH₃)- (Side Chain) |

| ~23 | -CH₂-C H₂-CH₃ (TMP Core) |

| ~14 | -CH₂-C H₃ (Side Chain) |

| ~11 | -CH-CH₂-C H₃ (Side Chain) |

| ~7 | -C H₃ (TMP Core) |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the sample is properly positioned within the magnetic field. The instrument should be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 8-16 scans to achieve adequate signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[4] Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and the co-addition of several hundred to a few thousand scans.

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Integrated Spectroscopic Analysis Workflow

The logical flow for a comprehensive analysis of this compound involves a series of steps from sample handling to final structural confirmation, as illustrated in the diagram below.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the structural characterization of this compound. FTIR provides rapid confirmation of the key ester functional group and overall aliphatic nature, making it ideal for quality control. NMR, through both ¹H and ¹³C analysis, offers a detailed map of the molecular architecture, enabling unambiguous structural confirmation and the detection of impurities. The combined application of these techniques, following the protocols outlined in this guide, ensures a thorough and reliable analysis for researchers and developers working with this compound.

References

An In-depth Technical Guide to Trimethylolpropane Triethylhexanoate (CAS 26086-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) Triethylhexanoate (CAS: 26086-33-9), a triester of trimethylolpropane and 2-ethylhexanoic acid, is a synthetic emollient with widespread application in the cosmetics and personal care industries.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and safety profile. While primarily utilized for its skin-conditioning properties, this document also explores the potential, though currently under-researched, role of such esters in topical drug delivery systems. Due to a lack of extensive public research, this guide focuses on the well-documented chemical aspects of the compound and highlights areas where further investigation is warranted.

Chemical and Physical Properties

Trimethylolpropane Triethylhexanoate is a low-viscosity, non-oily liquid characterized by its excellent lubricity and chemical stability.[2][5] These properties make it a valuable ingredient in formulations where a smooth, non-greasy feel is desired.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26086-33-9 | [1][2][6] |

| Molecular Formula | C30H56O6 | [1][6] |

| Molecular Weight | 512.771 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.9420 - 0.9430 g/cm³ (at 26 °C) | [1][7] |

| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [1][7] |

| Viscosity | 42 - 43 centipoises (at 26°C) | |

| XLogP3-AA | 9.4 | [2][6] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 25 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Experimental Protocol

The following protocol is based on established procedures for the synthesis of trimethylolpropane esters.

Materials:

-

Trimethylolpropane (0.87 mols)

-

2-ethylhexanoic acid (3.47 mols)

-

Sulfuric acid (0.05 mols, as catalyst)

-

Activated carbon (3 wt% of the total alcohol and acid amount, as a decolorizing agent)

-

Reaction vessel with stirring mechanism, heating mantle, and a Dean-Stark apparatus for water removal

-

Molecular still for distillation

Procedure:

-

Charge the reaction vessel with 0.87 mols of trimethylolpropane and 3.47 mols of 2-ethylhexanoic acid.

-

Begin stirring the mixture.

-

Add 0.05 mols of sulfuric acid and 3 wt% of activated carbon to the mixture.

-

Heat the mixture to 200-220°C for approximately 3 hours, continuously removing the water produced during the reaction using the Dean-Stark apparatus.

-

After the reaction is complete, the crude product is purified by molecular still-distillation to yield colorless and odorless this compound.

Expected Yield: 87%

Synthesis Workflow

Applications

The primary application of this compound is in the cosmetics and personal care industry.[2][3][8][9]

Table 2: Applications of this compound

| Application Area | Function | Products | Reference |

| Cosmetics & Personal Care | Emollient, Skin Conditioning Agent | Moisturizers, lotions, lipsticks, makeup | [2][4][8][9] |

| Industrial | Plasticizer, Lubricant | PVC resins, refrigerants, engine oils | [3] |

As an emollient, it softens and soothes the skin, providing a protective barrier that helps to reduce water loss.[2] Its non-oily feel and good lubricity make it a desirable ingredient in a wide range of topical products.[2]

While not extensively studied for this purpose, emollient esters like this compound have the potential to be used in topical drug delivery systems. Their ability to modify the skin barrier and act as a vehicle for active pharmaceutical ingredients (APIs) is an area that warrants further research.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic products.[1] It is reported to be well-tolerated by most skin types and is not associated with significant allergic reactions or irritation.[1]

Conclusion

This compound is a well-characterized synthetic ester with established applications in the cosmetics and industrial sectors. Its synthesis is straightforward, and its physicochemical properties are well-documented. While its primary role is as an emollient and skin-conditioning agent, its properties suggest potential for broader applications, including in the field of topical drug delivery. However, a significant gap exists in the publicly available research regarding its biological interactions and detailed toxicological profile. Further studies are needed to fully elucidate its mechanism of action on the skin and to explore its potential as a vehicle for the transdermal delivery of therapeutic agents.

References

- 1. EP1353988B1 - Trimethylolpropane ester-based plasticizer composition for polyvinyl chloride resin - Google Patents [patents.google.com]

- 2. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

- 3. chembk.com [chembk.com]

- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]

- 5. US3976789A - Cosmetic composition - Google Patents [patents.google.com]

- 6. CAS#:26086-33-9 | trimethylolpropane tris(2-ethylhexanoate) | Chemsrc [chemsrc.com]

- 7. NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. US6278006B1 - Transesterified oils - Google Patents [patents.google.com]

- 9. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

A Technical Guide to the Rheological Properties of Trimethylolpropane Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rheological properties of Trimethylolpropane Triethylhexanoate (CAS No. 26086-33-9). Primarily utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient, its flow characteristics are crucial for formulation stability, sensory perception, and product performance. This document collates available quantitative data, outlines experimental protocols for rheological characterization, and presents a logical workflow for such analyses. Due to the limited publicly available rheological data for this specific ester, this guide supplements direct data with information on general testing methodologies for similar cosmetic esters.

Introduction

This compound is a synthetic ester known for its non-oily feel and good spreadability on the skin.[1] Its rheological profile dictates its behavior during manufacturing, packaging, and application. Understanding properties such as viscosity and its dependence on temperature is essential for formulators to ensure product stability, achieve desired textures, and predict performance in various applications, including lotions, creams, and sunscreens.

Physicochemical and Rheological Data

The available quantitative data for this compound is summarized in the tables below. It is important to note that comprehensive rheological data, particularly at standard lubricant testing temperatures and regarding viscoelasticity, is not widely published.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26086-33-9 | N/A |

| Molecular Formula | C₃₀H₅₆O₆ | N/A |

| Molecular Weight | 512.77 g/mol | N/A |

| Density | 0.9420 - 0.9430 g/cm³ at 26°C | N/A |

Table 2: Viscosity Data

| Temperature (°C) | Viscosity (mPa·s) | Source |

| 25 | ~50 | [1] |

| 25 | 50 | [2] |

Experimental Protocols for Rheological Analysis

While specific experimental details for this compound are not published, the following protocols are based on standard methods for the rheological characterization of cosmetic esters and lubricants.

Viscosity Measurement

-

Objective: To determine the dynamic or kinematic viscosity of the substance at controlled temperatures.

-

Apparatus: Rotational viscometer or rheometer (e.g., Cone-plate or parallel-plate geometry), or a capillary viscometer for kinematic viscosity. A temperature-controlled sample holder is essential.

-

Methodology (Rotational Rheometry):

-

The sample is placed between the plates of the rheometer.

-

The temperature is equilibrated to the desired setpoint (e.g., 25°C, 40°C, 100°C).

-

A controlled shear rate is applied to the sample, and the resulting shear stress is measured (or vice-versa).

-

For a Newtonian fluid, the viscosity is calculated as the ratio of shear stress to shear rate. A flow curve (viscosity vs. shear rate) can be generated to assess shear-thinning or shear-thickening behavior.

-

-

Standard Methods: ISO 3104, ASTM D445 for kinematic viscosity; ASTM D2983 for low-temperature viscosity.

Viscoelastic Properties (Oscillatory Rheometry)

-

Objective: To characterize the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material's response to an applied sinusoidal deformation. This is particularly relevant for understanding the texture and stability of emulsions.

-

Apparatus: A controlled-strain or controlled-stress rheometer with oscillatory capabilities.

-

Methodology:

-

The sample is loaded into the rheometer, and the temperature is stabilized.

-

An amplitude sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the response is independent of the applied strain.

-

A frequency sweep is then conducted within the LVER to measure the storage and loss moduli as a function of frequency.

-

-

Data Interpretation:

-

G' > G'': The material behaves more like a solid (elastic-dominant).

-

G'' > G': The material behaves more like a liquid (viscous-dominant).

-

Crossover point (G' = G''): Indicates a characteristic relaxation time of the material.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the rheological characterization of a cosmetic ester like this compound.

Caption: Workflow for Rheological Characterization.

Conclusion

The rheological properties of this compound are fundamental to its application in cosmetic and personal care formulations. While existing data provides a baseline understanding of its viscosity at room temperature, further research is required to fully characterize its behavior across a wider range of temperatures and shear conditions, as well as its viscoelastic properties. The experimental protocols and workflow outlined in this guide provide a framework for researchers and formulators to conduct such detailed analyses, enabling more precise control over product texture, stability, and performance.

References

A Technical Guide to the Solubility of Trimethylolpropane Triethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylolpropane (B17298) triethylhexanoate (TMPTEH), a synthetic ester increasingly utilized in various industrial and pharmaceutical applications. Given its high molecular weight and distinct chemical structure, a thorough understanding of its solubility in a range of organic solvents is paramount for formulation development, quality control, and optimizing its performance in diverse applications. This document outlines the fundamental principles governing the solubility of TMPTEH, presents a qualitative solubility profile based on its structural attributes, and provides detailed experimental protocols for the quantitative determination of its solubility.

Introduction to Trimethylolpropane Triethylhexanoate

This compound (CAS No: 26086-33-9, Molecular Formula: C30H56O6) is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid.[1] Its structure is characterized by a central neopentyl core with three long, branched ester chains. This molecular architecture results in a high molecular weight, non-polar compound with significant hydrophobic properties.[2] Consequently, it is classified as fat-soluble and is practically insoluble in water.[3][4] Its primary applications are as an emollient and skin-conditioning agent in cosmetics and personal care products.[5]

Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular bonds within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: As a large molecule with extensive hydrocarbon chains, TMPTEH is predominantly non-polar. The three ester groups introduce some polarity, but their effect is overshadowed by the large hydrophobic portion of the molecule.

-

Molecular Weight: The high molecular weight of TMPTEH (512.77 g/mol ) generally leads to lower solubility compared to smaller esters, as more energy is required to overcome the intermolecular forces between the solute molecules.[6]

-

Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. While the carbonyl oxygens of the ester groups can act as hydrogen bond acceptors, the steric hindrance from the bulky alkyl chains limits this interaction.[6]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Aliphatic Hydrocarbons | Hexane (B92381), Heptane, Mineral Oil | Soluble | The long, non-polar alkyl chains of TMPTEH will have strong van der Waals interactions with non-polar aliphatic solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The non-polar nature of both TMPTEH and aromatic solvents promotes dissolution through London dispersion forces. |

| Moderately Polar Solvents | |||

| Esters | Ethyl Acetate, Isopropyl Myristate | Soluble | Strong "like dissolves like" interaction between the ester groups of the solvent and TMPTEH. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | The moderate polarity of ketones can solvate the ester groups of TMPTEH, but the large non-polar part of the molecule may limit high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, including large esters, due to their ability to engage in dipole-dipole interactions and solvate the ester groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have an appropriate polarity to dissolve large ester molecules effectively. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of DMSO is not well-matched with the predominantly non-polar nature of TMPTEH. | |

| Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | Similar to DMSO, the high polarity of DMF makes it a poor solvent for the largely hydrophobic TMPTEH. | |

| Polar Protic Solvents | |||

| Alcohols | Ethanol (B145695), Isopropanol | Moderately Soluble | Shorter-chain alcohols can solvate the ester groups through hydrogen bonding (with the carbonyl oxygen). However, the large non-polar portion of TMPTEH will limit its overall solubility. Compatibility with ethanol has been noted. |

| Water | Insoluble | The large hydrophobic structure of this compound prevents it from dissolving in the highly polar water. A very low estimated water solubility is reported (7.515e-007 mg/L @ 25 °C).[4] | |

| Other Solvents | |||

| Silicone Fluids | Cyclopentasiloxane, Dimethicone | Soluble | Compatibility with these silicone fluids has been reported, suggesting good solubility due to the non-polar, flexible nature of both the solute and the solvents. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Vortex mixer or shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of TMPTEH.

Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., hexane or ethyl acetate) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Instrument Calibration:

-

Analyze the calibration standards using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials and place them in a constant temperature bath or shaker.

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent (for GC).

-

Inject the diluted sample into the analytical instrument and record the peak area.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of TMPTEH in the test solvent at the specified temperature.

-

Logical Framework for Solvent Selection

For researchers and formulators, a logical approach to solvent selection is crucial. The following diagram outlines a decision-making pathway for identifying suitable solvents for this compound.

Caption: Decision-making workflow for solvent selection for TMPTEH.

Conclusion

This compound is a high molecular weight, non-polar ester with limited solubility in polar solvents and good solubility in non-polar and moderately polar organic solvents. While quantitative solubility data is scarce, this guide provides a robust framework for predicting its solubility based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers and formulators to generate reliable data. The logical workflows presented for both experimental determination and solvent selection are intended to aid in the efficient and effective use of this compound in research, development, and commercial applications.

References

An In-depth Technical Guide to the Hydrolytic Stability of Trimethylolpropane Triethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylolpropane (B17298) triethylhexanoate (TMPTEH) is a synthetic polyol ester recognized for its excellent thermal and oxidative stability, as well as its favorable lubricating properties. A critical aspect of its performance, particularly in applications where moisture may be present, is its hydrolytic stability. This technical guide provides a comprehensive overview of the hydrolytic stability of TMPTEH, detailing the underlying chemical principles, standardized testing methodologies, and key factors that influence its resistance to hydrolysis. While specific quantitative data for TMPTEH is not widely available in public literature, this guide presents expected performance characteristics based on the behavior of similar sterically hindered polyol esters and outlines the detailed experimental protocols for its evaluation.

Introduction to Hydrolytic Stability

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of esters like trimethylolpropane triethylhexanoate, hydrolysis results in the cleavage of the ester linkage, yielding the parent alcohol (trimethylolpropane) and carboxylic acid (2-ethylhexanoic acid).[1] This degradation process can be catalyzed by both acids and bases.[2] The hydrolytic stability of an ester is its ability to resist this reaction in the presence of water. For many applications, including lubricants and pharmaceutical formulations, high hydrolytic stability is crucial to ensure product integrity, performance, and longevity. The formation of acidic byproducts from hydrolysis can lead to corrosion and other detrimental effects.[3]

Factors Influencing the Hydrolytic Stability of this compound

The molecular structure of this compound inherently contributes to its high hydrolytic stability. Several key factors are at play:

-

Steric Hindrance: TMPTEH is a sterically hindered ester. The bulky 2-ethylhexanoate (B8288628) groups surrounding the ester linkages physically obstruct the approach of water molecules to the electrophilic carbonyl carbon, thus slowing down the rate of hydrolysis.[4] This is a primary reason for the superior hydrolytic stability of neopentyl polyol esters.

-

Electronic Effects: The electron-donating nature of the alkyl groups in the 2-ethylhexanoate moiety can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.

-

Absence of β-Hydrogens: The trimethylolpropane backbone lacks β-hydrogens, which enhances its thermal and oxidative stability, indirectly contributing to its overall robust nature.[5]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, applications involving high temperatures and the potential for moisture ingress require esters with exceptional hydrolytic stability.

-

pH (Presence of Catalysts): The hydrolysis of esters is significantly accelerated by the presence of acids or bases.[2] Maintaining a neutral pH environment is critical for minimizing hydrolytic degradation. The initial acid number of the ester formulation is also a crucial factor, as the acid produced during hydrolysis can auto-catalyze further degradation.[6]

-

Water Content: The concentration of water in the system directly influences the rate of hydrolysis. While TMPTEH is relatively resistant, prolonged exposure to high levels of water, especially at elevated temperatures, will promote degradation.

Experimental Evaluation of Hydrolytic Stability

The industry standard for evaluating the hydrolytic stability of lubricants and hydraulic fluids is the ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) .[7][8]

Experimental Protocol: ASTM D2619

This method assesses the resistance of a fluid to hydrolysis when in contact with water and a copper catalyst at an elevated temperature.[7]

4.1.1 Materials and Apparatus:

-

Pressure-type beverage bottle (e.g., Coca-Cola bottle)

-

Copper strip (as per ASTM D130 specifications)[9]

-

Oven with a rotating rack (5 rpm) capable of maintaining 93°C[8]

-

Analytical balance

-

Titration apparatus for acid number determination (as per ASTM D664)[10][11]

-

Polishing materials for copper strip (e.g., silicon carbide paper)

4.1.2 Procedure:

-

Copper Strip Preparation: A copper strip is polished to a clean, reflective surface, washed with a volatile solvent, and dried.[12] Its initial weight is recorded.

-

Sample Preparation: 75 g of the test fluid (this compound) and 25 g of distilled water are accurately weighed into the beverage bottle.[7]

-

Assembly: The prepared copper strip is placed in the bottle, which is then securely capped.

-

Incubation: The bottle is placed in the rotating oven at 93°C for 48 hours.[7] The rotation ensures continuous mixing of the fluid, water, and catalyst.

-

Post-Test Analysis: After 48 hours, the bottle is removed and allowed to cool. The oil and water layers are separated for analysis. The copper strip is removed, washed, and evaluated.

4.1.3 Analysis of Results:

The following parameters are typically measured to assess the hydrolytic stability:

-

Acid Number Change of the Oil: The acid number of the oil layer is determined by potentiometric titration (ASTM D664) and compared to the initial acid number of the fluid.[13][14] A small change indicates high stability.

-

Total Acidity of the Water Layer: The acidity of the water layer is also determined by titration, providing a measure of the water-soluble acidic byproducts of hydrolysis.

-

Copper Strip Appearance and Weight Change: The appearance of the copper strip is visually rated against the ASTM Copper Strip Corrosion Standard chart (ASTM D130).[12] Any significant tarnishing or corrosion indicates the formation of corrosive species. The change in weight of the copper strip is also determined.[15]

Detailed Protocol for Acid Number Determination (ASTM D664)

The acid number is the quantity of base, expressed in milligrams of potassium hydroxide (B78521) (KOH), required to neutralize the acidic constituents in one gram of sample.[11]

4.2.1 Reagents and Apparatus:

-

Potentiometric titrator with a suitable electrode system.

-

Solvent mixture: typically a blend of toluene, isopropyl alcohol, and a small amount of water.[13]

-

Titrant: standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.[13]

4.2.2 Procedure:

-

A known weight of the oil sample is dissolved in the titration solvent.

-

The solution is titrated with the standardized KOH solution.

-

The endpoint of the titration is determined from the inflection point of the titration curve generated by the potentiometric titrator.

-

A blank titration of the solvent is also performed.

-

The acid number is calculated based on the volume of titrant consumed by the sample.

Quantitative Data and Expected Performance

While specific, publicly available quantitative data for this compound under ASTM D2619 is limited, the expected performance of a high-quality, sterically hindered polyol ester is excellent. The following table provides illustrative data for a representative high-performance polyol ester to demonstrate typical results.

| Parameter | Typical Value for High-Stability Polyol Ester | Significance |

| Initial Acid Number (mg KOH/g) | < 0.05 | A low initial acidity is crucial to prevent autocatalysis.[6] |

| Acid Number Change of Oil (mg KOH/g) | < 0.5 | A small increase indicates minimal hydrolysis of the ester. |

| Total Acidity of Water Layer (mg KOH) | < 2.0 | Low acidity in the water phase confirms limited formation of water-soluble acids. |

| Copper Strip Appearance (ASTM D130) | 1a or 1b | A rating of slight tarnish indicates the absence of corrosive byproduct formation.[12] |

| Copper Strip Weight Change (mg/cm²) | < 0.1 | Negligible weight change of the copper strip confirms its non-corrosive nature. |

Visualizations

Hydrolysis Signaling Pathway

Caption: Acid-catalyzed hydrolysis mechanism of an ester.

Experimental Workflow for Hydrolytic Stability Testing

Caption: Workflow for ASTM D2619 hydrolytic stability test.

Conclusion

References

- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

- 6. ocl-journal.org [ocl-journal.org]

- 7. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 8. HYDROLYTIC STABILITY OF HYDRAULIC FLUIDS - Wadegati [wadegati.com]

- 9. ASTM D130 Copper Strip Test Method | Ayalytical [ayalytical.com]

- 10. WearCheck - The Leader in Oil Analysis [wearcheck.com]

- 11. kelid1.ir [kelid1.ir]

- 12. panamlubricants.com [panamlubricants.com]

- 13. xylemanalytics.com [xylemanalytics.com]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triethylhexanoate from Trimethylolpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triethylhexanoate, a versatile synthetic ester with applications in various industrial fields, including as a lubricant basestock and a plasticizer. The synthesis primarily involves the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This document details the underlying reaction, catalytic systems, experimental protocols, and purification methods, supported by quantitative data and visual representations of the chemical pathway and experimental workflow.

Core Synthesis Reaction

The synthesis of trimethylolpropane triethylhexanoate is achieved through the Fischer-Speier esterification of trimethylolpropane with three equivalents of 2-ethylhexanoic acid. The reaction proceeds by the nucleophilic acyl substitution of the carboxylic acid with the alcohol, typically in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the triester product.

The overall chemical equation for the reaction is as follows:

C(CH₂OH)₃CH₂CH₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → C(CH₂OOCCH(C₂H₅)(CH₂)₃CH₃)₃CH₂CH₃ + 3 H₂O

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product. Various catalysts have been investigated for this esterification, each with its advantages and disadvantages.

Commonly Used Catalysts:

-

Brønsted Acids: Strong acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are effective catalysts for this reaction.[1] They operate under homogeneous conditions, leading to high reaction rates at moderate temperatures. However, their corrosive nature and the difficulty in separation from the product mixture are notable drawbacks.

-

Organometallic Catalysts: Tin-based catalysts, such as Sn bis(2-ethylhexanoate), have been shown to be highly effective, leading to high yields of the triester with minimal side products.[2] These catalysts often require higher reaction temperatures.

-

Solid Acid Catalysts: Heterogeneous catalysts like silica-sulfuric acid and acidic ion-exchange resins (e.g., Amberlyst 15) offer the advantage of easy separation and reusability.[3] While potentially requiring longer reaction times or higher temperatures compared to homogeneous catalysts, they provide a more environmentally friendly and cost-effective approach.

-

Metal Oxides: Oxides of tin, zinc, and other metals have also been employed as catalysts in the synthesis of trimethylolpropane esters.[4]

Reaction Parameters:

-

Temperature: The reaction is typically carried out at temperatures ranging from 110°C to 220°C. The optimal temperature depends on the catalyst used and the desired reaction time.[1][5]

-

Molar Ratio: A slight excess of 2-ethylhexanoic acid is often used to ensure the complete conversion of trimethylolpropane to the triester.

-

Water Removal: Continuous removal of water, often through azeotropic distillation with a solvent like toluene (B28343) or by applying a vacuum, is essential to shift the reaction equilibrium towards the product side.

Quantitative Data on Synthesis Parameters

The following tables summarize the quantitative data from various studies on the synthesis of trimethylolpropane esters, providing a comparative overview of different catalytic systems and reaction conditions.

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 4:1 | 150 | 5 | 68 | [6] |

| p-Toluenesulfonic Acid | Not Specified | 120 | ~20 | >95 | [1] |

| Sn bis(2-ethylhexanoate) | 1:1 (COOH:OH) | 220 | 6 | 94.4 (triester) | [2] |

| Ionic Liquid | 3:1 | 110-130 | 3-5 | High Esterification Rate | [5] |

| Zinc Oxide | 9:1 (FAME:TMP) | 140-150 | 6 | Not specified | [4] |

Table 1: Comparison of Catalysts and Reaction Conditions for Trimethylolpropane Ester Synthesis.

| Parameter | Condition | Effect on Yield |

| Temperature | 110°C - 150°C | Increased temperature generally increases reaction rate and yield up to an optimum, beyond which side reactions may occur. |

| Molar Ratio (Acid:Alcohol) | 3:1 to 4:1 | An excess of the fatty acid drives the reaction towards completion, increasing the triester yield. |

| Catalyst Concentration | 0.5% - 2% (w/w) | Higher catalyst concentration generally leads to a faster reaction rate, but an optimal concentration exists to balance efficiency and cost. |

Table 2: Influence of Key Reaction Parameters on Product Yield.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via direct esterification.

Protocol 1: Direct Esterification using an Acid Catalyst

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: Trimethylolpropane and 2-ethylhexanoic acid (in a molar ratio of 1:3.3 to 1:4) are charged into the flask. Toluene can be added as an azeotropic solvent to facilitate water removal.

-

Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 wt% of total reactants) is added to the mixture.

-

Reaction: The mixture is heated to the desired temperature (e.g., 120-150°C) with constant stirring. The reaction progress is monitored by measuring the acid value of the mixture or by observing the amount of water collected in the Dean-Stark trap.

-

Work-up and Purification:

-

Upon completion of the reaction (indicated by a constant low acid value), the reaction mixture is cooled to room temperature.

-

The mixture is then washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The solvent and any remaining volatile impurities are removed under reduced pressure using a rotary evaporator.

-

For higher purity, the crude product can be further purified by vacuum distillation.[7][8]

-

Protocol 2: Transesterification using a Base Catalyst

This method involves a two-step process, starting from a fatty acid methyl ester.

-

First Step (Transesterification): Fatty acid methyl ester and trimethylolpropane are reacted in the presence of a base catalyst (e.g., sodium methoxide) under vacuum.

-

Second Step (Purification): The reaction mixture is neutralized with a phosphoric acid solution. The layers are separated, and the oil layer is washed with hot water. The final product is obtained after vacuum drying and molecular distillation to remove unreacted methyl esters.[9]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester, the disappearance of the broad O-H stretching band of the alcohol and carboxylic acid and the appearance of a strong C=O stretching band around 1740 cm⁻¹ for the ester group are monitored.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the product.[11] Key signals in ¹H NMR include the methylene (B1212753) protons adjacent to the ester oxygen and the characteristic signals of the ethyl and hexyl groups. In ¹³C NMR, the carbonyl carbon of the ester group typically appears around 173 ppm.[11]

-

Gas Chromatography (GC): GC analysis can be used to determine the purity of the product and to quantify the amounts of mono-, di-, and triesters.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the acid-catalyzed esterification of trimethylolpropane.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. DE19963435A1 - Process for the purification of trimethylolpropane produced by hydrogenation by continuous distillation - Google Patents [patents.google.com]

- 8. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]

- 9. CN102531891A - Preparation and purification method for trimethylolpropane fatty acid triester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Notes and Protocols: Trimethylolpropane Triethylhexanoate as a Biolubricant Base Stock

For the Attention of: Researchers, Scientists, and Drug Development Professionals